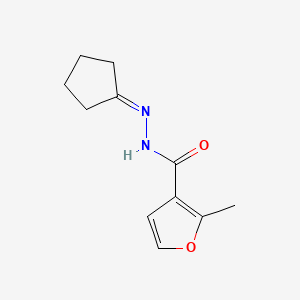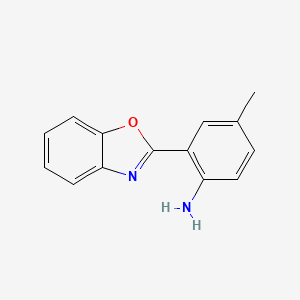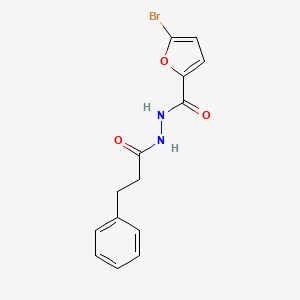![molecular formula C21H21N5 B12458670 2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B12458670.png)
2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a dimethylamino phenyl group, and a tetrahydro-naphthalene core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. This reaction is usually carried out in ethanol at room temperature, providing a simple and efficient route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc ferrite modified with dimethylglyoxime have been employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-7-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: This compound shares a similar core structure but differs in the presence of an oxo group and a phenyl substituent.
2-AMINO-4H-PYRAN-3-CARBONITRILE DERIVATIVES: These compounds have a similar amino and carbonitrile functionality but differ in the heterocyclic core.
Uniqueness
The uniqueness of 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-4A,5,6,7-TETRAHYDRO-4H-NAPHTHALENE-1,3,3-TRICARBONITRILE lies in its tetrahydro-naphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .
Propiedades
Fórmula molecular |
C21H21N5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-amino-4-[4-(dimethylamino)phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C21H21N5/c1-26(2)15-9-7-14(8-10-15)19-17-6-4-3-5-16(17)18(11-22)20(25)21(19,12-23)13-24/h5,7-10,17,19H,3-4,6,25H2,1-2H3 |
Clave InChI |
GHOSEHVBNZLUNA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride](/img/structure/B12458612.png)


![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}benzohydrazide](/img/structure/B12458629.png)
![N,N-diethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B12458633.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12458636.png)
![3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B12458641.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12458646.png)


![N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12458663.png)
